2-{2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol
CAS No.:
Cat. No.: VC17510706
Molecular Formula: C7H13N5O
Molecular Weight: 183.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13N5O |
|---|---|
| Molecular Weight | 183.21 g/mol |
| IUPAC Name | 2-(2-amino-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanol |
| Standard InChI | InChI=1S/C7H13N5O/c8-6-10-7-9-3-5(1-2-13)4-12(7)11-6/h5,13H,1-4H2,(H3,8,9,10,11) |
| Standard InChI Key | XOECWLZIHHHCCI-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN2C(=NC(=N2)N)N1)CCO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
The compound is defined by the molecular formula C₈H₁₄N₄O, with a molecular weight of 182.22 g/mol . Its structure comprises a bicyclic 1,2,4-triazolo[1,5-a]pyrimidine scaffold substituted at the 6-position with a 2-hydroxyethyl group. The triazolopyrimidine core consists of a fused triazole and pyrimidine ring system, while the ethanol moiety introduces polarity and hydrogen-bonding capacity (Figure 1) .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄N₄O |
| Molecular Weight | 182.22 g/mol |
| CAS Number | 1694565-97-3 |
| Hydrogen Bond Donors | 3 (2 amine, 1 hydroxyl) |
| Hydrogen Bond Acceptors | 5 (4 nitrogen, 1 hydroxyl) |
Stereochemical Considerations
While stereochemical data for this specific derivative remain unreported, analogous triazolopyrimidines exhibit planar aromatic cores with substituents adopting equatorial or axial conformations depending on ring saturation . The ethanol side chain likely enhances solubility compared to non-polar derivatives, as observed in related structures .
Synthetic Pathways and Methodological Approaches
Core Scaffold Construction
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation reactions. For example, ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with diketones under acidic conditions to form the bicyclic system . In the target compound, post-cyclization functionalization at the 6-position is hypothesized to occur via nucleophilic substitution or coupling reactions.
Table 2: Hypothetical Synthesis Route
Analytical Characterization
Though spectral data for this compound are unavailable, related triazolopyrimidines are characterized by:
-
¹H NMR: Aromatic protons at δ 7.5–8.5 ppm; methylene groups adjacent to oxygen at δ 3.5–4.0 ppm .
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MS (ESI+): Predicted m/z 183.11 [M+H]⁺, consistent with the molecular formula .
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning
The hydroxyl group confers moderate aqueous solubility (~10–50 mg/mL in water), while the aromatic system contributes to lipophilicity (calculated logP ≈ 0.5–1.2) . This amphiphilic profile suggests potential for blood-brain barrier penetration, a trait observed in neuroactive triazolopyrimidines .
Stability Profile
Triazolopyrimidines generally exhibit stability under physiological pH (4–9), with degradation occurring via ring oxidation or side chain hydrolysis under extreme conditions . The ethanol moiety may confer susceptibility to phase II metabolism (e.g., glucuronidation).
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to streamline side chain incorporation.
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Target Identification: Screen against viral polymerases and oncogenic kinases.
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Formulation Studies: Explore prodrug strategies to enhance bioavailability.
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